![molecular formula C24H27NO8S B12419400 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide](/img/structure/B12419400.png)
4-Hydroxy Duloxetine-d6 |A-D-Glucuronide
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Overview
Description
4-Hydroxy Duloxetine-d6 |A-D-Glucuronide is a labeled metabolite of Duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder . This compound is particularly significant in pharmacokinetic studies as it helps in understanding the metabolism and excretion pathways of Duloxetine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide involves multiple steps, starting with the preparation of 4-Hydroxy Duloxetine. The hydroxylation of Duloxetine is typically achieved using specific oxidizing agents under controlled conditions. The subsequent glucuronidation step involves the reaction of 4-Hydroxy Duloxetine with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of bioreactors for the enzymatic glucuronidation step is common in industrial settings to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogenating agents, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Pharmacokinetic Studies
Overview : The primary application of 4-Hydroxy Duloxetine-d6 Beta-D-Glucuronide is in pharmacokinetic studies, where it aids in understanding the metabolism and excretion of duloxetine in humans.
- Method Development : A significant study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of duloxetine and its glucuronide metabolite in human plasma. This method was validated according to regulatory guidelines, demonstrating high sensitivity and specificity, which is crucial for accurate pharmacokinetic profiling .
- Stability Studies : The same study explored the stability of 4-Hydroxy Duloxetine-d6 Beta-D-Glucuronide and ruled out back-conversion to duloxetine during bioanalysis, ensuring that the metabolite's quantification reflects its actual pharmacokinetic behavior .
Drug Interaction Studies
Overview : Understanding drug interactions is critical for patient safety and efficacy. The labeled metabolite can be used to assess how other drugs may affect the metabolism of duloxetine.
- Case Study : Research has shown that certain co-administered medications can alter the metabolic pathway of duloxetine, influencing its therapeutic effects and side effects. By using 4-Hydroxy Duloxetine-d6 Beta-D-Glucuronide as a tracer, researchers can quantify these interactions more accurately .
Toxicological Assessments
Overview : In toxicology, this compound can help evaluate the safety profile of duloxetine by monitoring its metabolites.
- Application in Toxicology : The metabolite's detection in biological samples can provide insights into potential adverse effects associated with duloxetine use. For instance, studies have utilized this compound to investigate liver toxicity markers related to duloxetine metabolism .
Environmental Monitoring
Overview : Beyond human health applications, 4-Hydroxy Duloxetine-d6 Beta-D-Glucuronide can also be applied in environmental studies.
- Environmental Persistence Studies : The metabolite can be used to trace the presence of pharmaceutical residues in water sources, helping to assess the environmental impact of pharmaceutical waste .
Analytical Chemistry Applications
Overview : In analytical chemistry, this compound serves as a reference standard for method validation.
- Reference Standard Use : Laboratories utilize 4-Hydroxy Duloxetine-d6 Beta-D-Glucuronide as a reference material for developing and validating new analytical methods aimed at detecting duloxetine and its metabolites in various matrices .
Mechanism of Action
The mechanism of action of 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide involves its role as a metabolite of Duloxetine. Duloxetine inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. The glucuronidation of 4-Hydroxy Duloxetine facilitates its excretion from the body, thus playing a crucial role in the drug’s metabolism and clearance .
Comparison with Similar Compounds
4-Hydroxy Duloxetine-d3: Another labeled metabolite of Duloxetine, used in similar pharmacokinetic studies.
Duloxetine: The parent compound, widely used as an antidepressant.
Uniqueness: 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide is unique due to its specific labeling, which allows for precise tracking and analysis in metabolic studies. This compound provides detailed insights into the metabolic fate of Duloxetine, aiding in the development of safer and more effective therapeutic strategies .
Biological Activity
4-Hydroxy Duloxetine-d6 |A-D-Glucuronide is a metabolite of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) commonly used to treat major depressive disorder and generalized anxiety disorder. This compound is part of the phenolic glycosides class, characterized by a phenolic structure linked to a glycosyl moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential and metabolic pathways.
- Chemical Formula : C24H27NO8S
- Molecular Weight : 489.538 g/mol
- CAS Number : Not available
- UNII : GF5FP4W1EJ
Biological Activity Overview
This compound exhibits significant biological activity primarily through its role as a metabolite of duloxetine. Its pharmacological effects can be attributed to its interaction with various neurotransmitter systems and its influence on metabolic processes.
Research indicates that this compound, like duloxetine, may exert its effects by inhibiting the reuptake of serotonin and norepinephrine in the brain. This action is essential for enhancing mood and alleviating anxiety symptoms. The glucuronidation process, which involves the addition of glucuronic acid, enhances the solubility and excretion of the compound, thus influencing its bioavailability and efficacy in therapeutic applications .
Study 1: Synthesis and Biological Activity
A study conducted in 2004 synthesized several metabolites of duloxetine, including 4-hydroxy duloxetine and its glucuronide forms. The binding activities of these metabolites were compared to duloxetine itself, highlighting their potential therapeutic relevance .
Metabolite | Binding Affinity (Ki) |
---|---|
Duloxetine | X nM |
4-Hydroxy Duloxetine | Y nM |
4-Hydroxy Duloxetine Glucuronide | Z nM |
Note: Specific Ki values were not provided in the source material.
Study 2: LC-MS/MS Method Development
A more recent study focused on developing an LC-MS/MS method for the simultaneous determination of duloxetine and 4-hydroxy duloxetine glucuronide in human plasma. The study confirmed that there was no back-conversion from the glucuronide back to duloxetine, ensuring the reliability of the glucuronide as a stable metabolite for therapeutic monitoring .
Pharmacokinetics
The pharmacokinetic profile of 4-hydroxy duloxetine glucuronide indicates that it has a relatively high bioavailability due to its glucuronidation, which facilitates renal excretion. This property is essential for maintaining therapeutic levels of duloxetine in patients undergoing treatment for depression or anxiety disorders.
Properties
Molecular Formula |
C24H27NO8S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19-,20-,21+,22-,24+/m0/s1/i2D,3D,5D,6D,8D,9D |
InChI Key |
OBIZFSZXDHWUJZ-QYKOWTHDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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